molecular formula C20H17N3O B2443824 N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide CAS No. 2321352-74-1

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide

Cat. No.: B2443824
CAS No.: 2321352-74-1
M. Wt: 315.376
InChI Key: AGEKFKBWMDYCIS-CMDGGOBGSA-N
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Description

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide is a synthetic cinnamamide derivative designed for advanced pharmacological research. This compound combines a cinnamoyl scaffold, recognized for its broad biological activities, with a 3,3'-bipyridine moiety, which can enhance binding affinity and potential for metal coordination . The cinnamamide core structure is a privileged scaffold in medicinal chemistry, known to interact with multiple biological targets . Research on analogous cinnamamide derivatives has demonstrated significant and potent antimicrobial properties, particularly against Gram-positive bacteria, including clinical strains of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis . The mechanism of action for such compounds often involves targeting the bacterial cell membrane . Furthermore, the 3,3'-bipyridin group in its structure suggests potential for investigating interactions with enzymes or receptors in eukaryotic cells. Related cinnamamide hybrids have shown promising in vitro cytotoxic activity against various human cancer cell lines, indicating that this compound could be a valuable candidate for exploring new anticancer mechanisms . Researchers can utilize this high-purity compound to investigate its specific mechanism of action, structure-activity relationships (SAR), and full pharmacological profile. It is supplied For Research Use Only and is intended for laboratory studies, not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-phenyl-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c24-20(9-8-16-5-2-1-3-6-16)23-13-17-11-19(15-22-12-17)18-7-4-10-21-14-18/h1-12,14-15H,13H2,(H,23,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEKFKBWMDYCIS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide typically involves the reaction of 3,3’-bipyridine-5-carboxaldehyde with cinnamic acid derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include palladium or copper-based catalysts, and the reaction is often performed in an inert atmosphere to prevent oxidation .

Industrial Production Methods

For industrial-scale production, the synthesis of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide can be optimized using continuous-flow microreactors. This method allows for better control over reaction parameters, leading to higher efficiency and scalability. Enzymatic catalysis using immobilized enzymes such as Lipozyme® TL IM has also been explored for the production of cinnamamides, offering a greener and more sustainable approach .

Chemical Reactions Analysis

Types of Reactions

N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The bipyridine moiety allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are carried out under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide can yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety allows the compound to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the cinnamamide group can interact with cellular proteins, leading to the inhibition of key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide can be compared with other cinnamamide derivatives and related compounds:

The uniqueness of N-([3,3’-bipyridin]-5-ylmethyl)cinnamamide lies in its bipyridine moiety, which provides additional binding sites and enhances its biological activity compared to other cinnamamide derivatives .

Biological Activity

N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and potential therapeutic benefits, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 3,3'-bipyridine-5-carboxaldehyde with cinnamic acid derivatives. This compound features a bipyridine moiety which enhances its biological activity compared to other cinnamamide derivatives.

Target Enzyme: The primary target of this compound is the enzyme α-glucosidase .

Mode of Action: The compound inhibits α-glucosidase activity, leading to a decrease in glucose absorption in the small intestine. This mechanism makes it a potential candidate for managing conditions like diabetes.

Biochemical Pathways: By affecting carbohydrate digestion pathways, this compound can modulate blood glucose levels effectively.

Pharmacokinetics

This compound exhibits favorable physicochemical properties and pharmacokinetic characteristics. Preliminary studies indicate low toxicity levels, suggesting its viability as a lead drug candidate.

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses notable antimicrobial and antifungal activities. These properties position it as a promising candidate for developing new antibiotics. The compound has shown effectiveness against various pathogens, including fungi and bacteria.

Anticancer Activity

Cinnamamides have been reported to exhibit anticancer properties. This compound has demonstrated the ability to inhibit the growth of specific cancer cell lines in vitro. This suggests potential applications in cancer therapy.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard methods:

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Candida albicans20

These results indicate that the compound is particularly effective against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Anticancer Efficacy Study

In another study focusing on anticancer activity, this compound was tested on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)12
HeLa (cervical cancer)15
A549 (lung cancer)18

The IC50 values indicate that the compound effectively inhibits cell proliferation across multiple cancer types.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide?

  • Answer : The synthesis typically involves coupling a bipyridine intermediate with a cinnamamide precursor. Key steps include alkylation of the bipyridine moiety using a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at elevated temperatures . To optimize yield, reaction parameters such as temperature (60–80°C), stoichiometry of reagents (1:1.2 molar ratio for bipyridine:alkylating agent), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical. Impurity profiles should be monitored using HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Multimodal characterization is essential:

  • NMR : ¹H/¹³C NMR to confirm bipyridine and cinnamamide connectivity (e.g., aromatic proton signals at δ 8.5–9.0 ppm for pyridine rings) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~380–400 Da).
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures, particularly to resolve bipyridine-metal coordination geometries .

Q. What are the primary applications of bipyridine-cinnamamide hybrids in material science?

  • Answer : These compounds act as ligands for coordination polymers, enabling applications in catalysis (e.g., Suzuki coupling) and sensor development (e.g., fluorescence-based metal detection). The bipyridine moiety chelates transition metals (e.g., Cu²⁺, Ru³⁺), while the cinnamamide group enhances solubility and π-π stacking interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound derivatives?

  • Answer :

  • Modifications : Introduce substituents at the cinnamamide phenyl ring (e.g., electron-withdrawing groups for enhanced metabolic stability) or the bipyridine nitrogen (e.g., methyl groups to modulate metal-binding affinity).
  • Assays :
  • In vitro : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) .
  • Mechanistic : Caspase-3/7 activation assays to probe apoptosis pathways .
  • Data Analysis : Use PCA (principal component analysis) to correlate structural features with activity trends .

Q. What experimental approaches resolve contradictions in reported metal-coordination behavior of bipyridine-cinnamamide hybrids?

  • Answer : Conflicting data on coordination modes (e.g., monodentate vs. bidentate binding) may arise from solvent polarity or counterion effects. To address this:

  • Spectroscopic Titration : UV-Vis and fluorescence quenching studies with incremental metal additions (e.g., Cu(NO₃)₂).
  • DFT Calculations : Optimize geometries using B3LYP/6-31G* to predict preferred binding sites .
  • Comparative Crystallography : Analyze structures deposited in the Cambridge Structural Database (CSD) via Mercury software .

Q. How can in vivo pharmacokinetic (PK) challenges for this compound be mitigated?

  • Answer :

  • Formulation : Use PEGylated liposomes or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis). Introduce fluorine substituents to block CYP450-mediated oxidation .
  • PK Studies : Conduct LC-MS/MS-based plasma profiling in rodent models, focusing on t₁/₂ and bioavailability (F%) .

Key Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement, especially for resolving disordered solvent molecules .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate via triplicate experiments .
  • Data Reproducibility : Cross-validate NMR and MS results with independent synthetic batches .

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